Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-
Description
Quinoxaline derivatives are heterocyclic compounds featuring a benzene ring fused to a pyrazine ring. The compound 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline is distinguished by its substitution pattern: a 3-chlorophenyl group at position 2 and a 4-nitrophenylmethyl group at position 2.
Properties
CAS No. |
649739-84-4 |
|---|---|
Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-5-3-4-15(13-16)21-20(23-18-6-1-2-7-19(18)24-21)12-14-8-10-17(11-9-14)25(26)27/h1-11,13H,12H2 |
InChI Key |
FOOGXPYVBWHEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-, the following synthetic route can be considered:
Step 1: Synthesis of the quinoxaline core by reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.
Step 2: Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the 4-nitrophenylmethyl group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. The following sections detail its applications across various therapeutic areas.
Antimicrobial Activity
Quinoxaline derivatives have shown significant antimicrobial properties, including:
- Antibacterial : Effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates .
- Antifungal : Demonstrated efficacy against various fungal species, with certain derivatives showing high antifungal activity .
Antiviral Properties
Recent studies have highlighted the potential of quinoxaline derivatives in antiviral therapies:
- Hepatitis B Virus : Compounds have been developed that exhibit promising antiviral activity against Hepatitis B, with some showing low cytotoxicity .
- Herpes Simplex Virus : Specific derivatives have been noted for their ability to reduce viral plaque formation significantly .
Anticancer Applications
Quinoxaline compounds have been investigated for their anticancer properties:
- Mechanism of Action : They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Therapeutic Potential : Several studies have reported their use in targeting specific cancer types, showcasing their role as potential chemotherapeutic agents .
Comparative Analysis of Quinoxaline Derivatives
The following table compares Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- with other related quinoxaline compounds based on their notable features and biological activities:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Quinoxaline | Basic structure | Parent compound without substituents |
| 2-Methylquinoxaline | Methyl group at position 2 | Exhibits varied biological activities |
| 2-(Chlorophenyl)quinoxaline | Chlorophenyl group at position 2 | Known for antibacterial properties |
| Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- | Unique substituents | Enhanced biological activity and specificity |
Synthesis and Industrial Applications
The synthesis of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- typically involves multiple synthetic steps that can be optimized for industrial production. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield and purity.
Mechanism of Action
The mechanism of action of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- depends on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the 3-chlorophenyl and 4-nitrophenylmethyl groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
Substituent Effects and Molecular Properties
Target Compound :
- Substituents :
- Position 2: 3-chlorophenyl (electron-withdrawing, meta-substituted).
- Position 3: 4-nitrophenylmethyl (strong electron-withdrawing, para-substituted).
- Molecular Formula : Estimated as C₂₁H₁₄ClN₃O₂ (based on analogous compounds).
- Key Properties: Higher polarity due to nitro group, likely reducing lipophilicity compared to chloro/methyl analogues. Potential stability challenges under reducing conditions (nitro group reactivity).
Comparison with Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl (CAS 56536-65-3) :
- Substituents :
- Position 2: 4-chlorophenylmethyl (electron-withdrawing, para-substituted).
- Position 3: Phenyl (neutral, unsubstituted).
- Molecular Formula : C₂₁H₁₅ClN₂.
- Key Differences :
Comparison with Quinoline Derivatives (e.g., 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline) :
- Structural Differences: Quinoline backbone (benzene fused to pyridine) vs. quinoxaline (benzene fused to pyrazine). Quinoline derivatives often exhibit altered electronic properties and bioavailability.
Comparison with Analogues
- Quinoxaline, 2-[(4-chlorophenyl)methyl]-3-phenyl: Synthesis likely involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction. notes a "feasible synthesis route" but lacks specifics .
- Quinoline Derivatives: One-pot three-component strategies (e.g., ) enable efficient assembly of complex structures.
Target Compound
- Potential Applications: Nitro groups are redox-active, suggesting utility in electrochemical sensors or anticancer prodrugs (upon nitroreductase activation). Chloro and nitro substituents may enhance binding to hydrophobic enzyme pockets.
- Limitations: Nitro group instability under reducing environments. Limited solubility in aqueous media.
Biological Activity
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- (CAS Number: 649739-84-4) is one such derivative that has been studied for its potential therapeutic applications. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C22H17ClN2O
- Molecular Weight : 375.8 g/mol
- Structure : The compound features a quinoxaline core substituted with a 3-chlorophenyl and a 4-nitrophenylmethyl group, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. A systematic review indicated that various quinoxaline compounds exhibit significant activity against viruses such as Herpes simplex virus (HSV) and Hepatitis B virus (HBV).
- Key Findings :
Antibacterial and Antifungal Properties
Quinoxaline derivatives are also recognized for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria.
- Activity Spectrum :
Anticancer Activity
The anticancer properties of quinoxaline derivatives are particularly noteworthy. Several studies have reported their effectiveness against different cancer cell lines.
- Case Studies :
- A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colon cancer cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
- Another investigation into novel derivatives indicated significant cytotoxic effects on MCF-7 breast cancer cells, suggesting that structural modifications enhance their anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more potent quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence biological activity.
| Substitution | Biological Activity |
|---|---|
| 3-Chloro group | Enhanced antiviral activity against HSV |
| 4-Nitro group | Increased cytotoxicity towards cancer cells |
| Alkyl substitutions | Improved binding affinity to target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
